5-Hydroxy-2-propionylamino-benzoic acid methyl ester
Overview
Description
5-Hydroxy-2-propionylamino-benzoic acid methyl ester is an organic compound with a complex structure that includes a hydroxyl group, a propionylamino group, and a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-propionylamino-benzoic acid methyl ester typically involves multiple steps. One common method starts with the esterification of 5-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form 5-hydroxybenzoic acid methyl ester. This intermediate is then subjected to a propionylation reaction using propionyl chloride and a base such as pyridine to introduce the propionyl group. Finally, the amino group is introduced through a reaction with ammonia or an amine under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-propionylamino-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-keto-2-propionylamino-benzoic acid methyl ester.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
5-Hydroxy-2-propionylamino-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-propionylamino-benzoic acid methyl ester involves its interaction with specific molecular targets. The hydroxyl and propionylamino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxybenzoic acid methyl ester: Lacks the propionylamino group, making it less versatile in certain applications.
2-Propionylamino-benzoic acid methyl ester: Lacks the hydroxyl group, affecting its reactivity and interactions.
5-Hydroxy-2-acetylamino-benzoic acid methyl ester: Similar structure but with an acetyl group instead of a propionyl group, leading to different chemical properties.
Uniqueness
5-Hydroxy-2-propionylamino-benzoic acid methyl ester is unique due to the presence of both hydroxyl and propionylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 5-hydroxy-2-(propanoylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-10(14)12-9-5-4-7(13)6-8(9)11(15)16-2/h4-6,13H,3H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMWCXWCXLYKRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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